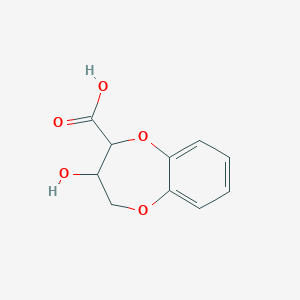

3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid

Description

Properties

CAS No. |

33632-66-5 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid |

InChI |

InChI=1S/C10H10O5/c11-6-5-14-7-3-1-2-4-8(7)15-9(6)10(12)13/h1-4,6,9,11H,5H2,(H,12,13) |

InChI Key |

KXKXVHVPGVIMLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC2=CC=CC=C2O1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Intermediate by Reaction of Phenol Compound with γ-Butyrolactone Derivative

- Reactants: A substituted phenol compound (e.g., para-fluorophenol) and a γ-butyrolactone derivative bearing a leaving group such as bromine or iodine.

- Catalyst/Base: Alkali bases such as potassium hydride, sodium carbonate, or potassium carbonate.

- Solvent and Conditions: Typically performed in polar aprotic solvents like N,N-Dimethylformamide at temperatures ranging from 0 to 100 °C.

- Mechanism: The phenol’s hydroxyl group is deprotonated by the base to form a phenolate ion, which then performs nucleophilic attack on the γ-butyrolactone derivative, displacing the leaving group and forming an ether-linked intermediate.

| Parameter | Condition |

|---|---|

| Phenol derivative | Para-fluorophenol (5.6 g, 50 mmol) |

| Base | Sodium hydride (2.4 g, 55 mmol) |

| Solvent | N,N-Dimethylformamide (50 mL) |

| Temperature | 0 °C initially, then room temperature |

| Reaction time | Overnight (approx. 12-24 hours) |

| Yield of intermediate | 52.0% |

This intermediate is isolated by aqueous quenching, organic extraction (e.g., dichloromethane), drying, and purification via column chromatography.

Step 2: Acid-Catalyzed Ring Closure to Form 3,4-Dihydro-2H-1-benzodioxepine-2-carboxylic Acid

- Intermediate: The ether-linked intermediate from Step 1.

- Catalyst: Acid catalysts such as zinc chloride, aluminum chloride, iron chloride, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.

- Reaction Conditions: Heating the intermediate in the presence of the acid catalyst at temperatures ranging from 75 °C to 150 °C, typically for several hours (e.g., 8 hours).

- Mechanism: The acid catalyst promotes intramolecular cyclization by activating the lactone moiety and facilitating ring closure to form the benzodioxepine ring system with the carboxylic acid functionality.

| Parameter | Condition |

|---|---|

| Acid catalyst | Trifluoromethanesulfonic acid (5 g) |

| Intermediate | 1 g of intermediate |

| Temperature | 75 °C initial, then 150 °C |

| Reaction time | 8 hours |

| Work-up | Quenching with dilute hydrochloric acid, extraction with dichloromethane, drying, recrystallization from 95% ethanol |

| Yield of final product | 45.0% (e.g., 7-methyl derivative) |

The product is purified by recrystallization to afford the desired 3,4-dihydro-2H-1-benzodioxepine-2-carboxylic acid derivative with high purity.

Summary Table of Preparation Parameters and Yields

| Step | Reactants | Catalyst/Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Para-fluorophenol + 2-bromo-γ-butyrolactone | Sodium hydride (base) | DMF, 0 °C to RT, overnight | Ether-linked intermediate | 52.0 |

| 2 | Intermediate from Step 1 | Trifluoromethanesulfonic acid (acid catalyst) | 75-150 °C, 8 hours | 3,4-Dihydro-2H-1-benzodioxepine-2-carboxylic acid | 45.0 |

Analysis and Advantages of the Preparation Method

- Simplicity and Efficiency: The two-step route involves straightforward reactions with commercially available starting materials and common reagents.

- High Yield and Purity: The process achieves respectable yields (around 45-52%) with high purity products suitable for medicinal chemistry applications.

- Scalability: The method is amenable to industrial scale-up due to simple reaction conditions and ease of purification.

- Versatility: Substituents on the phenol ring (hydrogen, fluorine, chlorine, C1-C4 alkyl groups) can be varied to access diverse derivatives, allowing structure-activity relationship studies and optimization for pharmaceutical use.

- Catalyst Options: Multiple acid catalysts can be employed, providing flexibility in reaction optimization.

Research Findings and Perspectives from Varied Sources

- The patent literature provides a detailed, experimentally validated synthetic route with comprehensive reaction conditions and examples, emphasizing industrial applicability and medicinal chemistry relevance.

- Related compounds in the benzodioxepine and benzopyran family have been synthesized using similar condensation and ring closure strategies, confirming the robustness of this approach.

- Structural studies and bioactivity evaluations of related benzodioxepine derivatives indicate that the synthetic accessibility of these compounds facilitates their use as lead structures in drug discovery.

- Although other heterocyclic systems such as pyrido-diazepinones have been synthesized by condensation reactions, the benzodioxepine system preparation uniquely benefits from the described two-step alkali and acid catalysis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is . Its structure features a benzodioxepine ring system, which contributes to its reactivity and interaction with biological systems. The presence of hydroxyl and carboxylic acid functional groups enhances its solubility and potential bioactivity.

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzodioxepine compounds exhibit promising anticancer properties. Research has shown that modifications to the benzodioxepine structure can enhance cytotoxicity against various cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been documented in several studies .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It has been observed to inhibit oxidative stress and inflammation in neuronal cells, suggesting a role in the management of conditions such as Alzheimer's disease .

3. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial agent has been evaluated in vitro, showing significant inhibition of bacterial growth .

Cosmetic Applications

1. Skin Care Formulations

The compound is being investigated for its use in cosmetic formulations due to its moisturizing and skin-soothing properties. Its incorporation into creams and lotions has been shown to enhance skin hydration and improve barrier function .

2. Anti-Aging Products

Given its antioxidant properties, this compound is considered beneficial in anti-aging products. It can help mitigate the effects of oxidative stress on the skin, thereby reducing the appearance of fine lines and wrinkles .

Industrial Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer chemistry. Its derivatives can be used to synthesize biodegradable polymers with enhanced properties for various applications including packaging materials .

2. Agrochemicals

Exploratory research has suggested potential applications in agrochemicals where this compound could serve as a precursor for developing environmentally friendly pesticides or herbicides due to its biological activity against certain pests .

Case Studies

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the modifications made to the compound. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Key Differences :

- The benzodioxepine core in the target compound introduces steric constraints and electronic effects distinct from the flexible propanoic acid chain in β-hydroxy analogs.

- Unlike β-hydroxy-β-arylpropanoic acids, the target compound’s fused ring system may reduce metabolic instability but could limit bioavailability due to increased hydrophobicity.

Heterocyclic Carboxylic Acid Derivatives

Benzoxazine and Benzothiazine Derivatives

- 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS: 90563-93-2, C₉H₉NO₃, MW: 179.17) replaces the dioxepine oxygen with a nitrogen atom, altering electronic properties and hydrogen-bonding capacity .

Benzodioxepine Positional Isomers

- 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS: 66410-67-1) is a positional isomer of the target compound, differing in the carboxylic acid group’s location on the benzene ring. This minor structural variation can significantly impact receptor binding and solubility .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Anti-Inflammatory Potential: While β-hydroxy-β-arylpropanoic acids show validated COX-2 selectivity and efficacy, the target compound’s benzodioxepine structure may offer novel binding modes due to its fused ring system. Molecular docking studies are needed to assess COX-2 interactions .

- Synthetic Utility : Benzodioxepine carboxylic acids are marketed as intermediates (e.g., CAS 66410-67-1), suggesting utility in synthesizing complex heterocycles .

Biological Activity

3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is a compound belonging to the benzodioxepine family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- CAS Number : Not specifically listed in available databases but related compounds exist.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxepines exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxepine derivatives possess activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | |

| Related derivatives | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzodioxepine derivatives. These compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB 231 (breast) | 15.0 | Apoptosis | |

| HCT 116 (colon) | 12.5 | Cell cycle arrest |

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes.

- Receptor Modulation : They may interact with various receptors influencing signaling pathways.

- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzodioxepine derivatives demonstrated that this compound exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus. The study utilized disk diffusion methods and MIC determinations to establish effectiveness.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in paw edema compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.